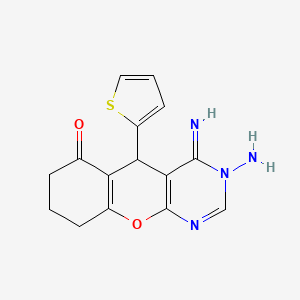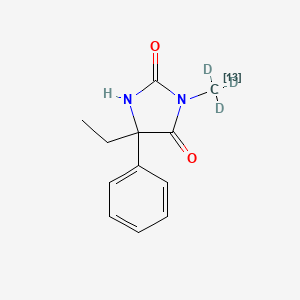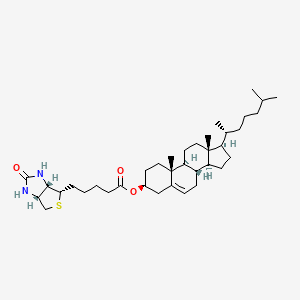
Biotin-cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-cholesterol is a conjugate of biotin (vitamin B7 or vitamin H) and cholesterol. Biotin is a water-soluble B-vitamin that functions as a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids, and in gluconeogenesis . Cholesterol is a sterol found in all animal cell membranes, serving as a key determinant of biomembrane structure, dynamics, and function . The conjugation of biotin with cholesterol combines the biological functionalities of both molecules, making this compound a valuable tool in biochemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-cholesterol can be synthesized by incorporating biotin into the lipid bilayer of liposomes using a reverse evaporation/sonication method . This method involves the preparation of biotin-modified liposomes by incorporating biotin-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) into the lipid bilayer. The process includes the following steps:
- Dissolving biotin-DSPE and cholesterol in an organic solvent.
- Evaporating the solvent to form a thin lipid film.
- Hydrating the lipid film with an aqueous solution.
- Sonication to form liposomes.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for higher yield and purity. The process may include additional purification steps such as chromatography to ensure the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Biotin-cholesterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the biotin or cholesterol moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of biotin sulfoxide-cholesterol, while reduction can yield this compound with reduced functional groups.
Scientific Research Applications
Biotin-cholesterol has a wide range of scientific research applications, including:
Chemistry: Used as a probe in studying cholesterol-protein interactions and membrane dynamics.
Biology: Employed in the study of cellular uptake mechanisms and intracellular trafficking of cholesterol.
Mechanism of Action
Biotin-cholesterol exerts its effects through the following mechanisms:
Molecular Targets: this compound targets biotin-binding proteins such as avidin and streptavidin, facilitating the immobilization and detection of cholesterol-binding proteins.
Pathways Involved: The compound modulates cellular processes by interacting with cholesterol-binding proteins and influencing membrane dynamics.
Comparison with Similar Compounds
- Biotinylated lipids
- Biotinylated peptides
- Cholesterol esters
- Cholesterol sulfate
Biotin-cholesterol stands out due to its dual functionality, enabling a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C37H60N2O3S |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C37H60N2O3S/c1-23(2)9-8-10-24(3)28-15-16-29-27-14-13-25-21-26(17-19-36(25,4)30(27)18-20-37(28,29)5)42-33(40)12-7-6-11-32-34-31(22-43-32)38-35(41)39-34/h13,23-24,26-32,34H,6-12,14-22H2,1-5H3,(H2,38,39,41)/t24-,26+,27+,28-,29+,30+,31+,32+,34+,36+,37-/m1/s1 |
InChI Key |
VMAHKODQCCBRNG-VXVZIODVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



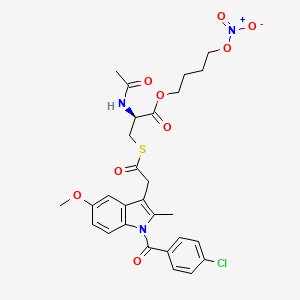
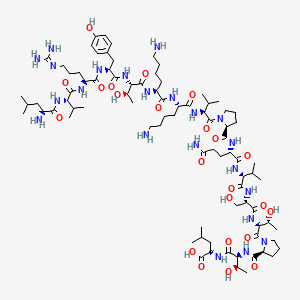
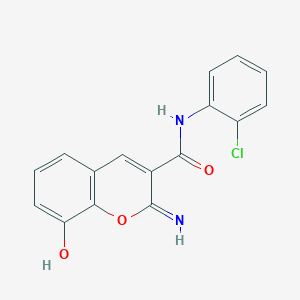
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)

![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

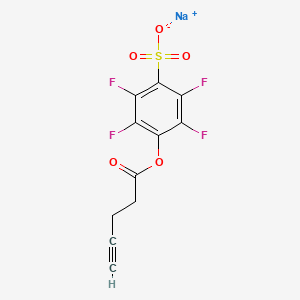
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
